4-[(E)-1-cyano-2-(5-nitrofuran-2-yl)ethenyl]benzonitrile
Overview
Description
4-[(E)-1-cyano-2-(5-nitrofuran-2-yl)ethenyl]benzonitrile is a useful research compound. Its molecular formula is C14H7N3O3 and its molecular weight is 265.22 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[1-cyano-2-(5-nitro-2-furyl)vinyl]benzonitrile is 265.04874109 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cycloaddition Reactions and Nucleoside Analogues Synthesis
Cycloaddition reactions involving nitro- and vinylimidazoles, including compounds structurally similar to 4-[1-cyano-2-(5-nitro-2-furyl)vinyl]benzonitrile, have been investigated for their potential in synthesizing purine nucleoside analogues. These analogues are of interest due to their applications in medicinal chemistry, particularly in antiviral and anticancer therapies. The study by Clayton and Ramsden (2005) demonstrates the feasibility of obtaining novel tricyclic isomers, which can serve as intermediates for further chemical transformations (Clayton & Ramsden, 2005).
Fluorescent Probes for Metal Ion Detection
A π-conjugated cyanostilbene derivative, closely related to 4-[1-cyano-2-(5-nitro-2-furyl)vinyl]benzonitrile, has been designed and synthesized for the selective and sensitive detection of mercury ions (Hg(2+)). This compound demonstrates aggregation-induced emission (AIE) features, offering a novel strategy for quantitative detection of metal ions in environmental and biological samples. The fluorescence intensity of this compound is quenched in the presence of Hg(2+), making it a useful tool for trace metal analysis (Wang et al., 2015).
Photo-Nazarov Reactions and Heterocyclic Synthesis
The photo-Nazarov reaction, applied to 2-furyl vinyl ketones and related heteroaromatic enones, including those resembling the structure of 4-[1-cyano-2-(5-nitro-2-furyl)vinyl]benzonitrile, offers a method to synthesize furan-fused cyclopentanones. These compounds are crucial for constructing core structures found in biologically active natural products, demonstrating the method's utility in organic synthesis and drug discovery (Ashley et al., 2018).
Nonlinear Optical (NLO) Applications
Compounds based on (-1-cyanovinyl)benzonitrile, including variations of the core structure of interest, have been explored for their potential in nonlinear optical (NLO) applications. Experimental and computational studies have been conducted to measure and calculate their linear and nonlinear optical parameters, demonstrating significant NLO responses. These materials are promising for applications in optical data storage, telecommunication, and laser technology (Mydlova et al., 2020).
Properties
IUPAC Name |
4-[(E)-1-cyano-2-(5-nitrofuran-2-yl)ethenyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7N3O3/c15-8-10-1-3-11(4-2-10)12(9-16)7-13-5-6-14(20-13)17(18)19/h1-7H/b12-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVIWWULKZPRLX-GHXNOFRVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=CC2=CC=C(O2)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)/C(=C\C2=CC=C(O2)[N+](=O)[O-])/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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